Cholesta-5,7-dien-3-yl acetate
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Overview
Description
Cholesta-5,7-dien-3-yl acetate is a chemical compound with the molecular formula C29H46O2. It is a derivative of cholesterol and is known for its role in various biochemical processes. This compound is also referred to as 3β-Acetoxychoesta-5,7-diene and 7-Dehydrocholesteryl acetate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesta-5,7-dien-3-yl acetate typically involves the acetylation of cholesta-5,7-dien-3-ol. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is usually performed under mild conditions to prevent any unwanted side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of a Diels-Alder adduct of a steroid containing a 5,7-diene and a Δ24 double bond, followed by oxidation and reduction steps to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: Cholesta-5,7-dien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties and reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include epoxides, alcohols, and various substituted derivatives of this compound .
Scientific Research Applications
Cholesta-5,7-dien-3-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and other complex molecules.
Biology: This compound is studied for its role in cellular processes and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Mechanism of Action
The mechanism of action of cholesta-5,7-dien-3-yl acetate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in cholesterol metabolism and other biochemical processes. The compound can also act as a ligand for certain receptors, influencing cellular signaling pathways and gene expression .
Comparison with Similar Compounds
- 7-Dehydrocholesterol acetate
- 7,8-Didehydrocholesterol acetate
- Cholesta-5,7-dien-3β-yl acetate
Comparison: Cholesta-5,7-dien-3-yl acetate is unique due to its specific structure and reactivity. Compared to similar compounds, it exhibits distinct chemical properties and biological activities. For instance, its ability to undergo oxidation to form natural epoxy sterols sets it apart from other derivatives .
Properties
Molecular Formula |
C29H46O2 |
---|---|
Molecular Weight |
426.7 g/mol |
IUPAC Name |
[(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20-,23?,25-,26+,27+,28+,29-/m1/s1 |
InChI Key |
ACGNVBRAISEVDK-HOQSGASOSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |
Origin of Product |
United States |
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